4-CHLORO-2-NITRO-N-[4-(4-TOLUIDINOSULFONYL)PHENYL]BENZAMIDE
Overview
Description
4-Chloro-2-nitro-N-[4-(4-toluidinosulfonyl)phenyl]benzamide is a complex organic compound with significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique molecular structure, which includes a chloro, nitro, and sulfonyl group attached to a benzamide core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-nitro-N-[4-(4-toluidinosulfonyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nitration of 4-chloroaniline to produce 4-chloro-2-nitroaniline. This intermediate is then subjected to further reactions to introduce the sulfonyl and toluidino groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-nitro-N-[4-(4-toluidinosulfonyl)phenyl]benzamide undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium catalyst, sodium borohydride.
Substituting Agents: Amines, thiols, alkoxides.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 4-Chloro-2-amino-N-[4-(4-toluidinosulfonyl)phenyl]benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the toluidino group.
Scientific Research Applications
4-Chloro-2-nitro-N-[4-(4-toluidinosulfonyl)phenyl]benzamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-chloro-2-nitro-N-[4-(4-toluidinosulfonyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-nitroaniline: Shares the chloro and nitro groups but lacks the sulfonyl and toluidino groups.
4-Chloro-N-(4-methoxy-2-nitrophenyl)benzamide: Similar structure but with a methoxy group instead of the toluidino group.
2-Chloro-N-[4-(4-methylpiperazino)phenyl]benzamide: Contains a piperazino group instead of the toluidino group.
Uniqueness
4-Chloro-2-nitro-N-[4-(4-toluidinosulfonyl)phenyl]benzamide is unique due to the presence of the toluidinosulfonyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific applications where these properties are advantageous.
Properties
IUPAC Name |
4-chloro-N-[4-[(4-methylphenyl)sulfamoyl]phenyl]-2-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O5S/c1-13-2-5-16(6-3-13)23-30(28,29)17-9-7-15(8-10-17)22-20(25)18-11-4-14(21)12-19(18)24(26)27/h2-12,23H,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPBALHPXAXXPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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